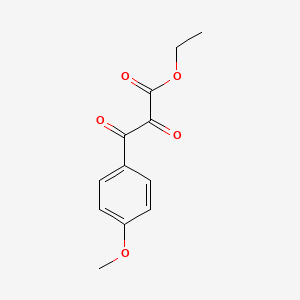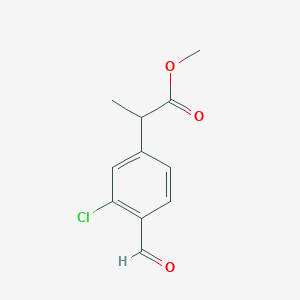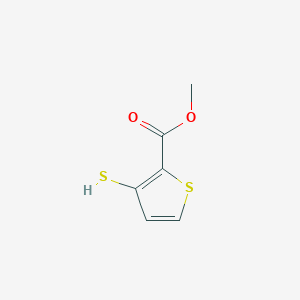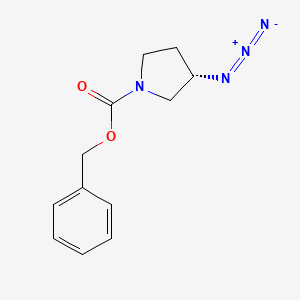![molecular formula C17H26N2O3 B8288413 tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate CAS No. 125033-60-5](/img/structure/B8288413.png)
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a benzyl group and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of a carbonyl group.
Reduction: Regeneration of the hydroxyl group.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
科学研究应用
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential use in drug development.
- May serve as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of fine chemicals.
- Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to protect the amine functionality during synthetic transformations and can be removed under mild conditions to regenerate the free amine. This allows for selective reactions to occur on other functional groups without affecting the amine.
相似化合物的比较
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Lacks the pyrrolidine and benzyl groups, making it less complex and versatile.
- Benzyl carbamate: Contains a benzyl group but lacks the pyrrolidine ring, offering different reactivity and applications.
- tert-Butyl N-methylcarbamate: Similar protecting group properties but with different steric and electronic effects due to the methyl group.
属性
CAS 编号 |
125033-60-5 |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)18-12-17(21)9-10-19(13-17)11-14-7-5-4-6-8-14/h4-8,21H,9-13H2,1-3H3,(H,18,20) |
InChI 键 |
XUQHCLUBVDHVEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CCN(C1)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


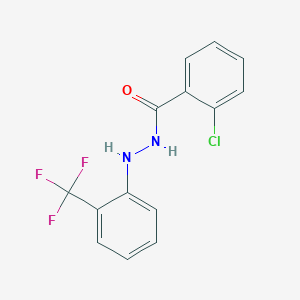
![1-(3,8-Diaza-bicyclo[3.2.1]oct-3-yl)-ethanone](/img/structure/B8288333.png)
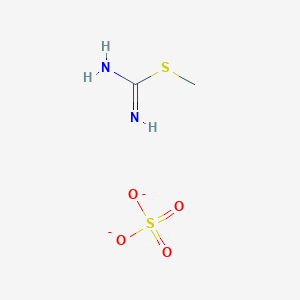
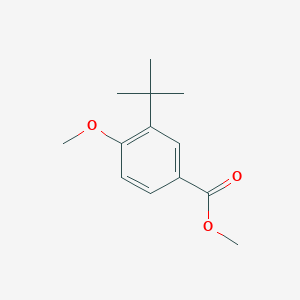

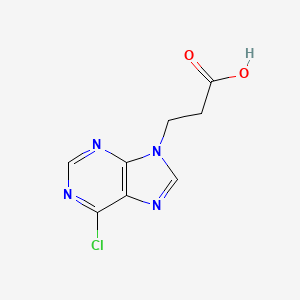

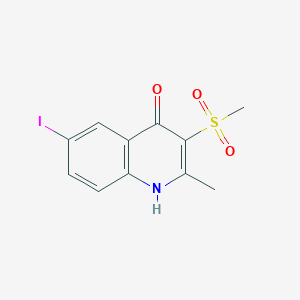
![6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B8288390.png)
